N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC16350751
Molecular Formula: C21H29N3O4
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H29N3O4 |
|---|---|
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | N-[2-(cyclohexanecarbonylamino)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C21H29N3O4/c1-28-18-10-6-5-9-17(18)24-14-16(13-19(24)25)21(27)23-12-11-22-20(26)15-7-3-2-4-8-15/h5-6,9-10,15-16H,2-4,7-8,11-14H2,1H3,(H,22,26)(H,23,27) |
| Standard InChI Key | NZSSRMVDEMWNOU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)C3CCCCC3 |
Introduction
N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that falls under the categories of carboxamides and pyrrolidines. Its unique structure combines a pyrrolidine ring with various functional groups, making it of interest for further research and development in medicinal chemistry.
Synthesis
The synthesis of N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves multi-step organic reactions. These processes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.
Potential Applications
N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has potential applications in medicinal chemistry, likely involving interactions with biological targets such as enzymes or receptors. The exact pathways involved may vary based on experimental conditions and specific biological contexts.
Analytical Techniques for Characterization
Relevant analytical data for this compound should be obtained through techniques such as high-performance liquid chromatography (HPLC) for purity assessments. NMR spectroscopy and mass spectrometry are crucial for confirming its chemical structure.
Comparison with Similar Compounds
While specific comparisons with other compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide are not directly available, both compounds are of interest in medicinal chemistry due to their complex structures and potential biological activities . Another compound, N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide, shares some structural similarities but belongs to a different class of compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume